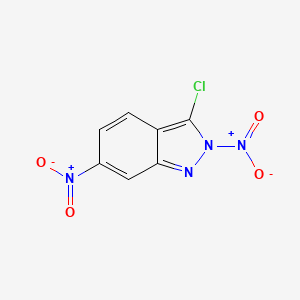![molecular formula C10H8BrNO3 B1618709 (2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid CAS No. 59652-96-9](/img/structure/B1618709.png)
(2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid
概要
説明
(2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid is an organic compound characterized by the presence of a bromophenyl group attached to a carbamoyl prop-2-enoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzoic acid and acryloyl chloride.
Formation of Intermediate: 3-bromobenzoic acid is first converted to 3-bromobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The resulting 3-bromobenzoyl chloride is then reacted with acrylamide in the presence of a base such as triethylamine (TEA) to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
(2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO₄).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH₄, sodium borohydride), solvents (e.g., tetrahydrofuran, ether).
Oxidation: Oxidizing agents (e.g., KMnO₄, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Reduction: Amines or alcohols depending on the extent of reduction.
Oxidation: Carboxylic acids or other oxidized forms.
科学的研究の応用
Chemistry
In organic synthesis, (2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid serves as a versatile intermediate for the preparation of various complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structure allows for modifications that can lead to the discovery of compounds with therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and advanced materials. Its ability to undergo polymerization reactions makes it useful in creating materials with specific properties for various applications.
作用機序
The mechanism by which (2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific modifications and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
(2Z)-3-[(4-bromophenyl)carbamoyl]prop-2-enoic acid: Similar structure but with the bromine atom in the para position.
(2Z)-3-[(3-chlorophenyl)carbamoyl]prop-2-enoic acid: Similar structure but with a chlorine atom instead of bromine.
(2Z)-3-[(3-methylphenyl)carbamoyl]prop-2-enoic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in the meta position of the phenyl ring in (2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid imparts unique reactivity and properties compared to its analogs
特性
IUPAC Name |
(Z)-4-(3-bromoanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15)/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACABGZCLDYKQMC-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1618641.png)

![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol](/img/structure/B1618643.png)


![Benzenamine, 2-methoxy-5-methyl-4-[(4-nitrophenyl)azo]-](/img/structure/B1618648.png)

